molecular formula C15H12BrNO2 B14363307 [(E)-(2-bromo-1-phenylethylidene)amino] benzoate CAS No. 92433-08-4

[(E)-(2-bromo-1-phenylethylidene)amino] benzoate

Cat. No.: B14363307
CAS No.: 92433-08-4
M. Wt: 318.16 g/mol
InChI Key: SOJWATNXEMEGSV-VKAVYKQESA-N
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Description

[(E)-(2-bromo-1-phenylethylidene)amino] benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom, a phenyl group, and an ethylideneamino group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-(2-bromo-1-phenylethylidene)amino] benzoate typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, 1-phenylethylamine, undergoes bromination to introduce a bromine atom at the 2-position.

    Condensation: The brominated intermediate is then reacted with benzoyl chloride in the presence of a base to form the benzoate ester.

    Formation of the Ethylideneamino Group: The final step involves the formation of the ethylideneamino group through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

[(E)-(2-bromo-1-phenylethylidene)amino] benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products are typically oxides or hydroxylated derivatives.

    Reduction: The major products are the corresponding reduced forms of the compound.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

[(E)-(2-bromo-1-phenylethylidene)amino] benzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(E)-(2-bromo-1-phenylethylidene)amino] benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • [(E)-(2-chloro-1-phenylethylidene)amino] benzoate
  • [(E)-(2-fluoro-1-phenylethylidene)amino] benzoate
  • [(E)-(2-iodo-1-phenylethylidene)amino] benzoate

Uniqueness

[(E)-(2-bromo-1-phenylethylidene)amino] benzoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than other halogens, which can affect the compound’s interactions with molecular targets and its overall chemical behavior.

Properties

CAS No.

92433-08-4

Molecular Formula

C15H12BrNO2

Molecular Weight

318.16 g/mol

IUPAC Name

[(E)-(2-bromo-1-phenylethylidene)amino] benzoate

InChI

InChI=1S/C15H12BrNO2/c16-11-14(12-7-3-1-4-8-12)17-19-15(18)13-9-5-2-6-10-13/h1-10H,11H2/b17-14-

InChI Key

SOJWATNXEMEGSV-VKAVYKQESA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\OC(=O)C2=CC=CC=C2)/CBr

Canonical SMILES

C1=CC=C(C=C1)C(=NOC(=O)C2=CC=CC=C2)CBr

Origin of Product

United States

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